molecular formula C6H5IO2 B1627355 4-Iodobenzene-1,2-diol CAS No. 76149-14-9

4-Iodobenzene-1,2-diol

Cat. No.: B1627355
CAS No.: 76149-14-9
M. Wt: 236.01 g/mol
InChI Key: GEQUYGQAOAAGGO-UHFFFAOYSA-N
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Description

4-Iodobenzene-1,2-diol is an organic compound with the molecular formula C6H5IO2 It consists of a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1 and 2 positions

Mechanism of Action

Target of Action

4-Iodobenzene-1,2-diol, also known as 2-Iodoresorcinol, is an organic compound that primarily targets the Endoglucanase F . This enzyme plays a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls .

Mode of Action

It is known that iodobenzenes, in general, can undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows this compound to interact with its targets and induce changes.

Biochemical Pathways

Given its target, it may influence the cellulose degradation pathway in organisms that express endoglucanase f . The downstream effects of this interaction would depend on the specific biological context and require further investigation.

Pharmacokinetics

Iodobenzenes are generally lipophilic, suggesting that they could be readily absorbed and distributed within the body . The metabolism and excretion of this compound would likely depend on the specific biological system and require further study.

Result of Action

Given its potential interaction with Endoglucanase F, it may influence cellulose degradation, potentially affecting cell wall structure and integrity in organisms that express this enzyme .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemical species . Additionally, as a light-sensitive compound , its stability and activity could be influenced by exposure to light.

: Iodobenzene: Uses, Interactions, Mechanism of Action | DrugBank Online : Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution - Chemistry LibreTexts : 2-碘苯-1,3-二醇 CAS#: 41046-67-7 : Iodobenzene - Wikipedia

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzene-1,2-diol can be synthesized through several methods. One common approach involves the iodination of catechol (benzene-1,2-diol) using iodine and an oxidizing agent such as sodium periodate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparations. The scalability of the process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form benzene-1,2-diol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-iodo-1,2-benzoquinone.

    Reduction: Formation of benzene-1,2-diol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodobenzene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Iodobenzene: Lacks the hydroxyl groups, making it less reactive in certain contexts.

    Benzene-1,2-diol (Catechol): Lacks the iodine atom, affecting its chemical reactivity and applications.

    4-Bromobenzene-1,2-diol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness: 4-Iodobenzene-1,2-diol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

4-iodobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQUYGQAOAAGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577138
Record name 4-Iodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76149-14-9
Record name 4-Iodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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